molecular formula C9H9ClF3N3O B2946472 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea CAS No. 2058814-55-2

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea

Cat. No.: B2946472
CAS No.: 2058814-55-2
M. Wt: 267.64
InChI Key: LEPSFJXLQYGUHK-UHFFFAOYSA-N
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Description

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea is an organic compound with significant utility in various scientific fields. It features a pyridine ring substituted with chloro and trifluoromethyl groups, a methyl group on the urea, and is typically used in chemical synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea can be achieved via multi-step organic reactions. One common method involves the nucleophilic substitution reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate methylurea derivative under controlled conditions.

Industrial Production Methods: Industrial production involves more streamlined and cost-effective methods, often utilizing catalysis and high-yield reaction conditions to maximize output.

Chemical Reactions Analysis

Types of Reactions: This compound participates in a variety of reactions:

  • Oxidation: Typically resulting in the formation of N-oxides or hydroxylated products.

  • Reduction: Can lead to the removal of the chlorinated or trifluoromethyl groups.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.

  • Reduction: Hydrogen gas or metal hydrides.

  • Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles.

Major Products Formed: Oxidative reactions usually yield N-oxides, while reductive pathways may lead to less substituted pyridines. Substitution reactions depend on the nature of the substituent but often yield derivatives that are modified at the pyridine ring or the urea moiety.

Scientific Research Applications

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea finds applications in:

  • Chemistry: Used as an intermediate in organic synthesis, including complex molecules.

  • Biology: Investigated for its potential in modifying enzyme activity and gene expression.

  • Medicine: Research explores its potential in pharmaceutical development, particularly in the design of new drugs targeting specific enzymes or receptors.

  • Industry: Utilized in the manufacture of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Compared to similar pyridine derivatives, 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea stands out due to its unique combination of chloro and trifluoromethyl groups:

  • Similar Compounds: Compounds like 3-chloro-5-(trifluoromethyl)pyridine, 1-{[3-Chloro-2-pyridyl]methyl}-3-methylurea.

  • Uniqueness: The presence of both a chloro and trifluoromethyl group in the same molecule, along with the methylurea, provides distinct chemical properties and reactivity profiles.

Hopefully, this satisfies the curiosity surrounding this interesting compound!

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3O/c1-14-8(17)16-4-7-6(10)2-5(3-15-7)9(11,12)13/h2-3H,4H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPSFJXLQYGUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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